5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine
Description
Properties
Molecular Formula |
C13H8ClN3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
5-chloro-2-pyridin-3-yl-1,6-naphthyridine |
InChI |
InChI=1S/C13H8ClN3/c14-13-10-3-4-11(9-2-1-6-15-8-9)17-12(10)5-7-16-13/h1-8H |
InChI Key |
HGBVLFYUAONJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Naphthyridine Core
The foundational step in synthesizing 5-chloro-2-(pyridin-3-yl)-1,6-naphthyridine involves constructing the 1,6-naphthyridine scaffold. Patent CN101544635B details a two-stage process starting with the condensation of 2-halobenzoic acid derivatives (e.g., 2,4-dichlorobenzoic acid) with 3-aminopyridine substrates. In a representative procedure:
-
Reactants : 2,4-Dichlorobenzoic acid (182.7 g, 0.96 mol) and 5-amino-2-methoxypyridine (125 g, 1.01 mol)
-
Conditions : Primary isoamyl alcohol solvent, CuO catalyst (0.9 g), potassium carbonate base (66 g), 130–135°C for 10 hours
-
Outcome : 4-Chloro-2-(6-methoxy-3-pyridinylamino)benzoic acid (75% yield, 97% HPLC purity)
This intermediate undergoes cyclization using phosphoryl chloride (POCl₃, 2340 g) and triethylamine (400 g) at 70–85°C for 2–3 hours, yielding 7,10-dichloro-2-methoxypyrido[3,2-b]quinoline. Adaptation of this method substituting methoxy groups with pyridin-3-yl moieties could directly access the target compound.
Chlorination Methodologies
Direct Chlorination of Naphthyridine Intermediates
Chlorine introduction at the 5-position is achieved via electrophilic aromatic substitution or nucleophilic displacement. EP1490363B1 demonstrates the use of POCl₃ in acetonitrile with dimethylformamide (DMF) catalysis for converting hydroxy groups to chlorides:
-
Substrate : Phthalimidyl naphthyridine derivative
-
Reagents : POCl₃ (3.5 equiv), DMF (0.1 equiv), 80°C, 4 hours
For 5-chloro positioning, regioselectivity is controlled by electron-withdrawing groups on the naphthyridine ring. Computational studies suggest the 5-position’s increased electron density due to conjugation with the pyridinyl substituent facilitates chloride attack.
Pyridinyl Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Post-cyclization functionalization via palladium-catalyzed coupling installs the pyridin-3-yl group. A modified Heck reaction from ACS Journal of Organic Chemistry provides a template:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : BINAP (10 mol%)
-
Base : Cs₂CO₃ (2.0 equiv)
-
Solvent : DMF/H₂O (4:1), 100°C, 12 hours
Adapting these conditions to aryl boronic esters derived from pyridin-3-yl could achieve the desired substitution.
Comparative Analysis of Synthetic Routes
Purification and Scalability
Industrial-scale production requires chromatography-free processes. The original route in EP1490363B1 employs crystallization from 2-propanol/water mixtures, achieving 87% recovery with <0.5% impurities. Acid-base workups (pH 6–8 adjustments) further enhance purity without column chromatography.
Spectroscopic Characterization
Critical analytical data for 5-chloro-2-(pyridin-3-yl)-1,6-naphthyridine:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthyridine core.
Reduction: Reduced forms of the naphthyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of naphthyridine, including 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine, exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound's activity is attributed to its ability to inhibit specific enzymes involved in bacterial proliferation .
Case Study: Antibacterial Testing
A series of synthesized naphthyridine derivatives were evaluated for their antibacterial activity against resistant strains. The results indicated that compounds with halogen substitutions showed enhanced efficacy, with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, a target for antibacterial agents .
| Compound | Target | IC50 (µg/mL) |
|---|---|---|
| 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine | DNA gyrase | 1.7 - 13.2 |
| Brominated derivative | DNA gyrase | < 1.7 |
Anticancer Potential
The compound has been explored for its anticancer properties due to its ability to interact with biological targets involved in cancer cell proliferation. Studies indicate that it may inhibit specific kinases or enzymes that are critical for tumor growth .
Case Study: In Vitro Anticancer Activity
In vitro tests have shown that certain naphthyridine derivatives possess selective cytotoxicity against cancer cell lines. For example, derivatives were tested against breast cancer cells and exhibited significant inhibition of cell growth compared to standard chemotherapeutics .
Biological Mechanisms
The mechanism of action for 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine involves its interaction with various molecular targets such as enzymes and receptors. The compound's structural features influence its binding affinity and specificity, which are crucial for optimizing its pharmacological properties .
Materials Science Applications
Beyond biological applications, 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine is being investigated for use in advanced materials due to its electronic properties. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic structure makes it suitable for use in OLED technology.
- Sensors : Its ability to interact with various chemical species allows for development in sensor technologies.
Case Study: OLED Development
Research has focused on the synthesis of naphthyridine derivatives as components in OLEDs, demonstrating improved efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
- 4-Chloro-1,6-naphthyridine: Chlorination at the 4-position (vs. 5-position in the target compound) results in distinct reactivity. For example, 4-chloro-1,6-naphthyridine undergoes direct hydrogenolysis to yield 1,6-naphthyridine (60% yield) or hydrazinolysis to form 4-hydrazino derivatives (90% yield), whereas 5-chloro derivatives follow analogous pathways but with higher overall yields (91%) .
- 8-Methylthieno[2,3-h][1,6]naphthyridine (4b): This compound incorporates a thieno ring fused to the naphthyridine core. The methyl group at C8 and sulfur heteroatom alter electron distribution, reducing synthetic yield (5% via DDQ dehydrogenation) compared to chlorinated derivatives .
Data Tables
Table 2: Physicochemical Properties
*Calculated using fragment-based methods.
Research Findings and Implications
- Electronic Effects : Chlorine at C5 increases electron deficiency, enhancing interactions with electron-rich biological targets like DNA topoisomerases. Pyridin-3-yl groups may facilitate π-π stacking in kinase binding pockets .
- Synthetic Challenges : Harsh chlorination conditions (POCl3 reflux) limit scalability, whereas solvent-free methods offer greener alternatives but require adaptation for pyridinyl-substituted derivatives.
Biological Activity
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a naphthyridine core with a chlorine atom at the 5-position and a pyridin-3-yl group at the 2-position. The synthesis typically involves starting materials such as 2-chloronicotinic acid and 3-aminopyridine, which undergo cyclization under specific conditions to form the naphthyridine structure.
Antimicrobial Properties
Research indicates that 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine exhibits antimicrobial activity , making it a candidate for developing new antibiotics. Its mechanism may involve inhibiting enzymes essential for bacterial survival or disrupting cellular functions .
Anticancer Activity
The compound has shown promising anticancer properties through its ability to inhibit cancer cell proliferation. Studies suggest that it may interfere with specific signaling pathways involved in tumor growth and metastasis. For instance, it has been noted to inhibit certain enzymes linked to cancer progression, which could make it effective against various cancer types .
The biological activity of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to either the inhibition or activation of these targets, resulting in various biological effects like reduced cell proliferation or enhanced apoptosis in cancer cells .
Case Studies
Several studies have explored the efficacy of this compound:
- Antiviral Activity : In vitro studies demonstrated that derivatives of naphthyridines, including 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine, exhibited activity against human cytomegalovirus (HCMV) strains resistant to traditional antiviral treatments. These findings suggest potential applications in virology .
- Neuroprotective Effects : Other research has indicated that compounds similar to 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine can act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases. This modulation may enhance cognitive function and provide therapeutic benefits for conditions like Alzheimer's disease .
Research Findings Summary
The following table summarizes key findings related to the biological activity of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine:
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | Targets essential bacterial enzymes |
| Anticancer | Reduces proliferation of cancer cells | Inhibits signaling pathways |
| Antiviral | Active against HCMV | Disrupts viral replication cycle |
| Neuroprotective | Modulates α7 nAChRs | Enhances synaptic transmission |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via chlorination of 1,6-naphthyridinone precursors using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, 2-chloro-5-methyl-1,6-naphthyridine was obtained in 77% yield using POCl₃/PCl₅ under reflux for 7 hours . Reaction time and reagent stoichiometry significantly affect yields: shorter reflux times (e.g., 3 hours) may reduce yields (e.g., 44% for 2-chloro-3-nitro-1,6-naphthyridine) due to incomplete conversion .
Q. How is the chlorine atom in 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine utilized for further functionalization?
- Methodological Answer : The chlorine atom undergoes nucleophilic substitution reactions. For instance, treatment with benzylamine at 145°C under nitrogen yields 5-benzylamino-7-methyl-1,6-naphthyridine (40% yield) . Similar reactions with tosylhydrazide or hydrazine hydrate can introduce hydrazine or amine groups, though yields vary based on solvent and temperature .
Q. What spectroscopic methods are recommended for characterizing 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves regiochemistry (e.g., distinguishing between 1,6- and 1,8-naphthyridine isomers) . Infrared (IR) spectroscopy identifies functional groups like C-Cl and pyridyl C-N stretches.
Advanced Research Questions
Q. How can researchers optimize the Vilsmeier-Haack cyclization for introducing substituents into the naphthyridine core?
- Methodological Answer : The Vilsmeier-Haack reaction (using POCl₃ and dimethylformamide) enables regioselective formylation or cyclization. For example, ethyl 5-amino-7-benzylseleno-1,6-naphthyridine was diacetylated in 92% yield using acetic anhydride and pyridine . Optimization involves controlling reagent addition rates (e.g., dropwise POCl₃ at 5°C) and post-reaction quenching to stabilize intermediates .
Q. What strategies are effective in resolving contradictions in reported reaction yields for chlorination of 1,6-naphthyridinones?
- Methodological Answer : Discrepancies in yields (e.g., 44% vs. 68% for similar substrates ) often arise from substrate electronic effects or impurities. Systematic studies should:
- Vary reflux duration (e.g., 3–7 hours).
- Optimize POCl₃/PCl₅ ratios (e.g., 1:1 to 1:2).
- Introduce electron-withdrawing groups (e.g., nitro) to enhance chlorination efficiency .
Q. How does the electronic nature of substituents influence the reactivity of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine in cross-coupling reactions?
- Methodological Answer : Electron-deficient pyridyl groups direct electrophilic substitution to specific positions. For example, 5-chloro-8-iodo-1,6-naphthyridine undergoes Suzuki-Miyaura coupling at the iodine site due to its lower bond dissociation energy compared to chlorine . Computational studies (e.g., DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals.
Q. What are the challenges in achieving regioselective functionalization of the naphthyridine ring, and how can directing groups be employed?
- Methodological Answer : Regioselectivity is hindered by the symmetry of the naphthyridine core. Solutions include:
- Installing directing groups (e.g., amino or carbonyl) to bias substitution. For example, 5-acetamido-1,6-naphthyridine derivatives form selectively via acetylation of amino precursors .
- Using steric hindrance (e.g., bulky substituents at position 2) to block undesired sites .
Q. How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediate stability. For example:
- Predicting the activation energy for SNAr reactions at the chlorine site .
- Identifying optimal catalysts for cross-coupling by analyzing metal-ligand interactions .
Data Contradiction Analysis
- Example : Variability in chlorination yields (e.g., 44% vs. 68% for 2-chloro-3-nitro-1,6-naphthyridine ) may stem from differences in substrate purity or reaction scaling. Researchers should:
- Replicate conditions with controlled substrate quality.
- Use in-situ monitoring (e.g., HPLC) to track reaction progress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
